![molecular formula C14H14N4O2 B439421 N,N'-bis(pyridin-3-yl)butanediamide CAS No. 39642-62-1](/img/structure/B439421.png)
N,N'-bis(pyridin-3-yl)butanediamide
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Description
“N,N’-bis(pyridin-3-yl)butanediamide” is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N’-bis(pyridin-3-yl)butanediamide” involves two pyridine rings connected by a butanediamide group . The carbonyl functional groups are antiperiplanar . In the crystal structure, N-H⋯O and O-H⋯N hydrogen bonds connect the components into a three-dimensional network .Physical And Chemical Properties Analysis
“N,N’-bis(pyridin-3-yl)butanediamide” has a molecular weight of 270.29 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Scientific Research Applications
Chemodivergent Synthesis
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, making it a promising method for synthesizing these structures .
Pharmacokinetic Profiles and Biological Activity
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown significant biological activities, including anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Spin Crossover (SCO) Complexes
N,N’-disubstituted bis(pyrazol-3-yl)pyridine, a related compound, has been used in the synthesis of spin-crossover (SCO) complexes . These complexes have switchable magnetic, optical, mechanical, and polyfunctional properties, making them useful in a variety of applications, including displays, switches, memory devices, sensors, thermometers, and contrast agents in magnetic resonance imaging .
Electrochromic Derivatives
The compound can be used in the synthesis of new electrochromic derivatives of 3-aryl-4,5-bis(pyridin-4-yl)isoxazole . These derivatives have interesting electrochemical characteristics and can be reversibly colored into brown upon the application of a voltage of 1.5 V .
properties
IUPAC Name |
N,N'-dipyridin-3-ylbutanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYSEKJIOTTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(pyridin-3-yl)butanediamide |
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